
Cerium(III)2,4-pentanedionatexhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ce(C5H7O2)3⋅xH2O
. This compound is a cerium salt of 2,4-pentanedione (acetylacetone) and is typically found in a hydrated form. It appears as a pale yellow to brown crystalline powder and is used in various scientific and industrial applications due to its unique chemical properties .Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of cerium(III) chloride with acetylacetone in the presence of a base, such as sodium hydroxide. The general reaction is as follows:
CeCl3+3C5H8O2+3NaOH→Ce(C5H7O2)3+3NaCl+3H2O
The reaction is typically carried out in an organic solvent like ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of cerium(III) 2,4-pentanedionate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cerium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced back to cerium(III) from cerium(IV) states.
Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve other β-diketones or phosphine oxides.
Major Products
Oxidation: Cerium(IV) oxide or cerium(IV) acetylacetonate.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
Scientific Research Applications
Cerium(III) 2,4-pentanedionate hydrate is utilized in numerous scientific research fields:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies involving cerium’s biological effects and potential therapeutic applications.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related conditions.
Industry: Used in the production of advanced materials, including ceramics and phosphors for lighting and display technologies .
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. Cerium(III) can easily transition to cerium(IV), making it a versatile agent in catalytic and oxidative processes. The molecular targets and pathways involved often include interactions with organic molecules and biological macromolecules, influencing their structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide: A widely used cerium compound with strong oxidative properties.
Cerium(III) nitrate: Another cerium(III) compound used in various chemical applications.
Lanthanum(III) acetylacetonate: A similar lanthanide compound used in coordination chemistry.
Uniqueness
Cerium(III) 2,4-pentanedionate hydrate is unique due to its specific coordination environment and the ease with which it can participate in redox reactions. This makes it particularly valuable in catalytic applications and materials science .
Properties
Molecular Formula |
C15H23CeO7 |
|---|---|
Molecular Weight |
455.45 g/mol |
IUPAC Name |
cerium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Ce.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
YWWSRIIYXMJXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















